15-Bromopentadec-1-ene
Overview
Description
15-Bromopentadec-1-ene is an organic compound with the molecular formula C₁₅H₂₉Br. It is a brominated alkene, characterized by a long carbon chain with a bromine atom attached to the terminal carbon. This compound is used in various chemical syntheses and research applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Bromopentadec-1-ene can be synthesized through the bromination of pentadec-1-ene. The reaction typically involves the addition of bromine (Br₂) to pentadec-1-ene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
15-Bromopentadec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentadec-1-yne.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Substitution: Pentadec-1-ol, pentadec-1-nitrile.
Addition: 1,2-Dibromopentadecane.
Elimination: Pentadec-1-yne.
Scientific Research Applications
15-Bromopentadec-1-ene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-Bromopentadec-1-ene involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies.
Comparison with Similar Compounds
Similar Compounds
1-Bromopentadecane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
15-Chloropentadec-1-ene: Similar reactivity but with chlorine instead of bromine, leading to different reaction kinetics and product distributions.
Pentadec-1-ene: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
15-Bromopentadec-1-ene is unique due to the presence of both a bromine atom and a double bond, providing a versatile platform for various chemical transformations. Its reactivity makes it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
15-bromopentadec-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2H,1,3-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYITWWNSZGTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614388 | |
Record name | 15-Bromopentadec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267235-31-4 | |
Record name | 15-Bromopentadec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.